Bienvenue dans la boutique en ligne BenchChem!

rac Mivacurium Chloride-13C4

Stable isotope labeling LC-MS/MS method validation Matrix effect compensation

This 13C4-labeled racemic mixture is the optimal SIL-IS for LC-MS/MS quantification of mivacurium's three stereoisomers. Its +4 Da mass shift eliminates isotopic interference while maintaining near-identical chromatographic retention, providing robust matrix effect correction required for GLP-compliant pharmacokinetic studies. Available in mg quantities with certificate of analysis.

Molecular Formula C₅₄¹³C₄H₈₀Cl₂N₂O₁₄
Molecular Weight 1104.14
Cat. No. B1151644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Mivacurium Chloride-13C4
Synonymsrel-(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-13C4 Chloride ;  rac-Mivacron-13C4;  rac-BW-B 1090U-13C4; 
Molecular FormulaC₅₄¹³C₄H₈₀Cl₂N₂O₁₄
Molecular Weight1104.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Mivacurium Chloride-13C4: Stable Isotope-Labeled Internal Standard for Neuromuscular Blocker Quantification


rac Mivacurium Chloride-13C4 is a stable isotope-labeled analog of mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent of the bisbenzylisoquinolinium class [1]. The compound is specifically labeled with four carbon-13 atoms (13C4), yielding a molecular formula of C54¹³C4H80Cl2N2O14 and a molecular weight of 1104.14 g/mol, representing a +4 Da mass shift relative to unlabeled mivacurium (1100.17 g/mol) [2]. As a racemic mixture of stereoisomers mirroring the isomeric composition of pharmaceutical mivacurium, this 13C4-labeled compound serves as an ideal internal standard (IS) for the accurate quantification of mivacurium in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary procurement value lies in enabling precise bioanalytical method validation and pharmacokinetic studies where matrix effects and sample-to-sample variability must be rigorously controlled.

Why Unlabeled Mivacurium, Deuterated Analogs, or Structural Analog Internal Standards Cannot Replace rac Mivacurium Chloride-13C4 in Quantitative Bioanalysis


Quantification of mivacurium in biological samples presents unique analytical challenges that preclude substitution with unlabeled standards or non-isotopic internal standards. Mivacurium exists as a mixture of three stereoisomers with markedly divergent pharmacokinetic properties: the active trans-trans (52-60%) and cis-trans (34-40%) isomers exhibit in vitro elimination half-lives of less than 2 minutes and clearances exceeding 60-100 mL/min/kg, while the cis-cis isomer (4-8%) demonstrates a 13-fold lower potency and an extended half-life of 276 minutes in vitro [1]. This stereochemical heterogeneity, combined with rapid enzymatic degradation by plasma cholinesterase at 70-88% the rate of succinylcholine hydrolysis, necessitates an internal standard that precisely mirrors the complex isomeric composition, molecular weight distribution, and chromatographic behavior of the analyte [2]. Structural analog internal standards (e.g., ambenonium) fail to co-elute identically with all three mivacurium isomers and cannot correct for differential matrix effects across the chromatographic run. Deuterated internal standards, while isotopically labeled, introduce a measurable chromatographic isotope effect that causes retention time shifts, resulting in incomplete compensation for ion suppression or enhancement [3]. rac Mivacurium Chloride-13C4, by virtue of carbon-13 labeling, maintains near-identical retention time to unlabeled mivacurium while providing sufficient mass separation for selective MS/MS detection.

Quantitative Differentiation Evidence: rac Mivacurium Chloride-13C4 Versus Alternative Internal Standards


Carbon-13 Labeling Eliminates Deuterium Isotope Effect-Induced Retention Time Shifts That Compromise Quantification Accuracy

In LC-MS/MS bioanalysis, deuterated internal standards (e.g., mivacurium-d12) exhibit a measurable chromatographic isotope effect that shifts retention time relative to the unlabeled analyte. This retention time difference exposes the IS and analyte to different matrix environments during elution, resulting in differential ion suppression. In a controlled study of carvedilol enantiomers, a deuterated IS demonstrated a retention time shift sufficient to alter the analyte-to-IS peak area ratio, compromising accuracy [1]. Carbon-13 labeled internal standards, by contrast, exhibit no appreciable chromatographic isotope effect and co-elute precisely with the unlabeled analyte [2]. rac Mivacurium Chloride-13C4 therefore provides superior matrix effect compensation compared to any deuterated mivacurium analog.

Stable isotope labeling LC-MS/MS method validation Matrix effect compensation Deuterium isotope effect

Exact Mass Match to Analyte Versus Structural Analog Internal Standards: Superior Ion Suppression Compensation

Published LC-MS/MS methods for mivacurium quantification have employed ambenonium, a structurally distinct quaternary ammonium compound, as the internal standard [1]. However, structural analog ISs do not co-elute identically with the analyte and cannot fully compensate for matrix effects that vary across the chromatographic gradient. Stable isotopically labeled ISs (SIL-ISs) are the regulatory-preferred approach because they share identical chemical structure and chromatographic retention time with the native analyte, enabling true co-elution and simultaneous exposure to identical matrix conditions throughout ionization [2]. rac Mivacurium Chloride-13C4 provides this exact co-elution advantage that ambenonium cannot match.

Bioanalytical method validation Internal standard selection Matrix effect LC-MS/MS quantification

Four-Mass-Unit Shift (+4 Da) Provides Optimal MS/MS Selectivity Versus Alternative Isotope Labels

rac Mivacurium Chloride-13C4 incorporates four carbon-13 atoms, producing a nominal mass shift of +4 Da relative to unlabeled mivacurium (C58H80Cl2N2O14, MW 1100.17) versus C54¹³C4H80Cl2N2O14 (MW 1104.14) [1]. This +4 Da difference places the IS signal in a region free from the natural isotopic abundance envelope of the unlabeled analyte (M+1, M+2), which is critical for accurate peak integration. Single 13C or 15N labels (+1 Da) suffer from significant isotopic overlap with the analyte's M+1 natural abundance signal, requiring mathematical correction. The isotopic enrichment is specified at 99% 13C, ensuring minimal unlabeled carryover .

Isotopic enrichment Mass spectrometry MRM transition Isotopic interference

Racemic Form Matches Pharmaceutical Isomer Composition, Enabling Accurate Total Mivacurium Quantification

Mivacurium chloride exists as a mixture of three stereoisomers with vastly different pharmacokinetic profiles: the active trans-trans (52-60%) and cis-trans (34-40%) isomers have in vitro half-lives of <2 minutes and clearances of 63-106 mL/min/kg, while the cis-cis isomer (4-8%) exhibits an in vitro half-life of 276 minutes and clearance of only 4.6 mL/min/kg [1]. The racemic nature of rac Mivacurium Chloride-13C4, encompassing all three stereoisomers in proportions approximating the pharmaceutical product, ensures that the IS mirrors the full isomeric complexity of the analyte. This is essential for accurate total mivacurium quantification, as a single-isomer IS (e.g., isolated trans-trans isomer) would not properly account for chromatographic separation or differential ionization of the cis-cis and cis-trans isomers.

Stereoisomer analysis Pharmacokinetic studies Isomer-specific quantification Method validation

Commercial Availability from Certified Reference Material Suppliers with COA Support

rac Mivacurium Chloride-13C4 is commercially available from established reference standard suppliers including Toronto Research Chemicals (TRC), Santa Cruz Biotechnology, and Pharmaffiliates, with typical purity specifications exceeding 95-99% [1][2]. Suppliers provide Certificates of Analysis (COA) and structure confirmation data (MS, NMR) suitable for regulatory submissions [1]. In contrast, many alternative internal standards for mivacurium analysis (e.g., ambenonium) are not supplied as certified reference materials with full characterization for mivacurium-specific applications, and deuterated mivacurium analogs are not widely available from major reference standard vendors.

Reference standards Certified reference material Certificate of Analysis Regulatory compliance

Stability Specifications Support Method Robustness in Long-Term Pharmacokinetic Studies

Supplier technical documentation specifies storage conditions for rac Mivacurium Chloride-13C4 at 2-8°C under inert atmosphere, with the compound supplied as a white to off-white solid [1]. The product is noted to be sensitive to prolonged air exposure or improper storage, which can reduce effective content and affect experimental outcomes [2]. This defined stability profile provides clear handling guidelines for maintaining IS integrity across long-term studies. In contrast, unlabeled mivacurium in solution undergoes rapid enzymatic hydrolysis by plasma cholinesterase with a half-life of 2-3 minutes, requiring immediate sample acidification upon collection [3].

Compound stability Storage conditions Method robustness Long-term studies

Priority Application Scenarios for rac Mivacurium Chloride-13C4 in Bioanalytical and Pharmacokinetic Research


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

In GLP-compliant pharmacokinetic studies of mivacurium, regulatory agencies (FDA, EMA) require demonstration of method accuracy and precision, including assessment of matrix effects. rac Mivacurium Chloride-13C4 serves as the optimal SIL-IS because its near-identical chromatographic retention time and ionization behavior to unlabeled mivacurium provide robust compensation for matrix-induced ion suppression or enhancement across diverse plasma lots [1]. The +4 Da mass shift ensures unambiguous MRM detection without isotopic interference from the analyte's natural abundance envelope [2]. Laboratories validating LC-MS/MS methods for mivacurium quantification should prioritize this 13C4-labeled IS over structural analog ISs to meet regulatory expectations for SIL-IS use.

Stereospecific Quantification of Mivacurium Isomers in Clinical Pharmacology Research

Research investigating the differential pharmacokinetics of mivacurium's three stereoisomers requires an internal standard that accurately reflects the full isomeric composition of the administered drug. The racemic nature of rac Mivacurium Chloride-13C4, containing trans-trans, cis-trans, and cis-cis isomers in proportions approximating pharmaceutical mivacurium, enables accurate total mivacurium quantification even when stereospecific chromatographic separation is employed [1]. This application is particularly relevant for studies examining the impact of plasma cholinesterase variants on isomer-specific clearance rates.

Forensic Toxicology Confirmation of Mivacurium Exposure in Postmortem Samples

Forensic analysis of mivacurium in postmortem biological specimens presents extreme matrix complexity, with significant potential for ion suppression from endogenous tissue components and putrefactive products. The use of rac Mivacurium Chloride-13C4 as a SIL-IS provides the highest available confidence in quantitative accuracy under these challenging conditions because it co-elutes precisely with the analyte and experiences identical matrix effects throughout the LC gradient [1]. This application is critical for cases involving suspected neuromuscular blocker administration where quantitative results may carry medicolegal significance.

Quality Control of Mivacurium Pharmaceutical Formulations and Stability Studies

During pharmaceutical development and stability testing of mivacurium injection formulations, accurate quantification of the active pharmaceutical ingredient and potential degradation products is required. rac Mivacurium Chloride-13C4 enables precise determination of mivacurium content in the presence of formulation excipients and hydrolytic degradation products (quaternary alcohol and quaternary monoester metabolites) [1]. The defined storage stability of the solid IS under refrigerated conditions (2-8°C) supports its use as a long-term reference standard for stability-indicating analytical methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Mivacurium Chloride-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.